molecular formula C21H21O3PS B13758695 Tri-o-cresyl thiophosphate CAS No. 631-45-8

Tri-o-cresyl thiophosphate

Cat. No.: B13758695
CAS No.: 631-45-8
M. Wt: 384.4 g/mol
InChI Key: RJDVGKCBHFINOK-UHFFFAOYSA-N
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Description

Tri-o-cresyl thiophosphate is an organophosphorus compound with the molecular formula C21H21O3PS. It is a derivative of phosphoric acid where three cresyl groups (methylphenyl) are bonded to a thiophosphate group. This compound is known for its use as a lubricant additive, particularly in high-temperature and high-pressure environments .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tri-o-cresyl thiophosphate can be synthesized through the reaction of phosphorus oxychloride with o-cresol in the presence of a base. The reaction typically proceeds as follows:

  • Phosphorus Oxychloride and o-Cresol Reaction:

      Reactants: Phosphorus oxychloride (POCl3) and o-cresol (C7H8O).

      Conditions: The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction.

    • Reaction:

      POCl3+3C7H8O(C7H7O)3PO+3HClPOCl_3 + 3C_7H_8O \rightarrow (C_7H_7O)_3PO + 3HCl POCl3​+3C7​H8​O→(C7​H7​O)3​PO+3HCl

    • Product: Tri-o-cresyl phosphate.
  • Conversion to this compound:

    • Reactants: Tri-o-cresyl phosphate and a sulfurizing agent such as phosphorus pentasulfide (P2S5).
    • Conditions: The reaction is typically carried out under reflux conditions.
    • Reaction:

      (C7H7O)3PO+P2S5(C7H7O)3PS+P2O5(C_7H_7O)_3PO + P_2S_5 \rightarrow (C_7H_7O)_3PS + P_2O_5 (C7​H7​O)3​PO+P2​S5​→(C7​H7​O)3​PS+P2​O5​

    • Product: this compound.

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation:

    • Reagents: Hydrogen peroxide (H2O2) or other oxidizing agents.
    • Conditions: Mild to moderate temperatures.
    • Products: Oxidized derivatives such as phosphates and sulfoxides.
  • Reduction:

    • Reagents: Reducing agents like lithium aluminum hydride (LiAlH4).
    • Conditions: Anhydrous conditions.
    • Products: Reduced derivatives such as phosphines and thiols.
  • Substitution:

    • Reagents: Halogenating agents like thionyl chloride (SOCl2).
    • Conditions: Anhydrous conditions.
    • Products: Substituted derivatives such as chlorophosphates.

Common Reagents and Conditions:

  • Oxidation: Hydrogen peroxide, moderate temperatures.
  • Reduction: Lithium aluminum hydride, anhydrous conditions.
  • Substitution: Thionyl chloride, anhydrous conditions.

Major Products:

Scientific Research Applications

Tri-o-cresyl thiophosphate has a wide range of applications in scientific research:

  • Chemistry:

    • Used as a reagent in organic synthesis.
    • Acts as a catalyst in certain chemical reactions.
  • Biology:

    • Studied for its effects on enzyme inhibition, particularly acetylcholinesterase.
    • Used in toxicology studies to understand its impact on biological systems.
  • Medicine:

    • Investigated for its potential therapeutic applications, including its role as an enzyme inhibitor.
    • Studied for its toxicological effects and potential antidotes.
  • Industry:

Mechanism of Action

The mechanism of action of tri-o-cresyl thiophosphate involves its interaction with metal surfaces and biological molecules:

Comparison with Similar Compounds

  • Tri-o-cresyl phosphate (TOCP):

    • Similar structure but lacks the sulfur atom.
    • Used as a flame retardant and plasticizer.
  • Triphenyl phosphate (TPP):

    • Contains phenyl groups instead of cresyl groups.
    • Used as a flame retardant and plasticizer.
  • Zinc dialkyldithiophosphate (ZDDP):

    • Contains zinc and alkyl groups.
    • Used as a lubricant additive with anti-wear properties.

Uniqueness:

Properties

CAS No.

631-45-8

Molecular Formula

C21H21O3PS

Molecular Weight

384.4 g/mol

IUPAC Name

tris(2-methylphenoxy)-sulfanylidene-λ5-phosphane

InChI

InChI=1S/C21H21O3PS/c1-16-10-4-7-13-19(16)22-25(26,23-20-14-8-5-11-17(20)2)24-21-15-9-6-12-18(21)3/h4-15H,1-3H3

InChI Key

RJDVGKCBHFINOK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OP(=S)(OC2=CC=CC=C2C)OC3=CC=CC=C3C

Origin of Product

United States

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